5-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one

Lipophilicity Drug‑likeness Permeability

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one (CAS 1706459‑11‑1) is a heterocyclic building block belonging to the oxazolidinone class, featuring a 1‑methyl‑pyrazol‑5‑yl substituent at the N3‑position and a chloromethyl group at the C5‑position. It has a molecular formula of C₈H₁₀ClN₃O₂, a molecular weight of 215.64 g/mol, a computed XLogP3‑AA of 0.8, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 47.4 Ų.

Molecular Formula C8H10ClN3O2
Molecular Weight 215.64
CAS No. 1706459-11-1
Cat. No. B2888745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one
CAS1706459-11-1
Molecular FormulaC8H10ClN3O2
Molecular Weight215.64
Structural Identifiers
SMILESCN1C(=CC=N1)N2CC(OC2=O)CCl
InChIInChI=1S/C8H10ClN3O2/c1-11-7(2-3-10-11)12-5-6(4-9)14-8(12)13/h2-3,6H,4-5H2,1H3
InChIKeyLGTBDHTZSNRBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one (CAS 1706459-11-1) – Procurement-Relevant Identity and Properties


5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one (CAS 1706459‑11‑1) is a heterocyclic building block belonging to the oxazolidinone class, featuring a 1‑methyl‑pyrazol‑5‑yl substituent at the N3‑position and a chloromethyl group at the C5‑position. It has a molecular formula of C₈H₁₀ClN₃O₂, a molecular weight of 215.64 g/mol, a computed XLogP3‑AA of 0.8, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 47.4 Ų [1]. Commercial sourcing typically specifies a minimum purity of 95 % .

Why 5‑(Chloromethyl)‑3‑(1‑methyl‑1H‑pyrazol‑5‑yl)‑1,3‑oxazolidin‑2‑one Cannot Be Replaced by a Generic Oxazolidinone


Oxazolidinones are a diverse family; however, even subtle changes to the N3‑substituent profoundly alter physicochemical properties and downstream reactivity. The 1‑methyl‑pyrazol‑5‑yl group introduced here imparts a distinct hydrogen‑bond‑acceptor profile, lower lipophilicity, and a higher polar surface area compared to the common N‑phenyl analog [1]. These differences directly affect solubility, permeability, and the capacity to serve as a scaffold for late‑stage diversification. Moreover, patent‑level reviews explicitly identify 1H‑pyrazol‑1‑yl‑containing oxazolidinones as a privileged subclass that delivers antibacterial activity superior to linezolid in multiple series [2]. Consequently, substituting a generic N‑aryl or NH‑oxazolidinone for this specifically functionalized intermediate would compromise the property set required for target engagement, pharmacokinetic optimization, or further synthetic elaboration.

Quantitative Differentiation Evidence for 5‑(Chloromethyl)‑3‑(1‑methyl‑1H‑pyrazol‑5‑yl)‑1,3‑oxazolidin‑2‑one vs. Closest Comparators


Lipophilicity (XLogP3) – Direct Head‑to‑Head Comparison with N‑Phenyl Analog

The target compound is substantially less lipophilic than the closest N‑aryl analog, 5‑(chloromethyl)‑3‑phenyl‑1,3‑oxazolidin‑2‑one (CAS 711‑85‑3). The pyrazole‑containing molecule has an XLogP3‑AA of 0.8, versus 2.1 for the phenyl derivative, representing a 1.3‑log‑unit reduction [1][2]. This lower logP translates into an approximately 20‑fold decrease in theoretical octanol/water partition coefficient, favoring aqueous solubility and potentially reducing non‑specific protein binding [3].

Lipophilicity Drug‑likeness Permeability

Topological Polar Surface Area (TPSA) – Direct Comparison with N‑Phenyl and NH‑Oxazolidinone Analogs

The target compound exhibits a TPSA of 47.4 Ų, which is 17.9 Ų (61 %) higher than that of the N‑phenyl analog (29.5 Ų) and 9.1 Ų (24 %) higher than that of the unsubstituted 5‑(chloromethyl)‑1,3‑oxazolidin‑2‑one (38.3 Ų) [1][2][3]. This increase reflects the extra nitrogen atoms contributed by the pyrazole ring and correlates with improved aqueous solubility and a lower predicted blood‑brain‑barrier permeability [4].

Polar Surface Area Membrane Permeability Solubility

Hydrogen‑Bond Acceptor Capacity – Direct Comparison with N‑Phenyl Analog

The target compound possesses three hydrogen‑bond acceptors, versus two for the N‑phenyl analog [1][2]. The additional acceptor originates from the pyrazole N2 atom, providing a distinct pharmacophoric feature that can engage in specific target‑binding interactions or influence crystal‑packing and solubility.

Hydrogen Bond Acceptors Molecular Recognition Solubility

Functional‑Group Reactivity – Chloromethyl vs. Aminomethyl Handle

The chloromethyl group in the target compound serves as a superior leaving group compared to the aminomethyl moiety present in the hydrochloride salt analog (CAS 1553127‑73‑3). The conjugate acid of the chloride leaving group has a pKa ≈ ‑7, versus the ammonium conjugate acid with pKa ≈ 9.2, indicating that the chloro derivative is vastly more reactive toward nucleophilic displacement under mild conditions [1][2]. This enables efficient diversification into amines, ethers, thioethers, and azides without requiring pre‑activation.

Leaving Group Ability Nucleophilic Substitution Synthetic Versatility

Class‑Level Antibacterial Potential – Pyrazole‑Substituted Oxazolidinones vs. Linezolid

A 2016 patent review covering 25 patent documents classified 1H‑pyrazol‑1‑yl‑containing oxazolidinone derivatives as one of the structural classes that exhibited potent antibacterial activity superior to linezolid against Gram‑positive pathogens, with reported MICs in the low microgram‑per‑milliliter range [1]. Although the present compound is a synthetic intermediate rather than a final drug, its pyrazol‑yl substitution directly mirrors the pharmacophoric motif responsible for this activity enhancement, distinguishing it from N‑phenyl or NH‑oxazolidinone intermediates that lack this privileged substructure.

Antibacterial Gram‑positive Structure‑Activity Relationship

Optimal Use Scenarios for 5‑(Chloromethyl)‑3‑(1‑methyl‑1H‑pyrazol‑5‑yl)‑1,3‑oxazolidin‑2‑one Based on Quantitative Evidence


Late‑Stage Diversification via Nucleophilic Substitution of the Chloromethyl Handle

The chloromethyl group’s pKa advantage of approximately 16 units over the aminomethyl analog makes it the preferred electrophilic partner for SN2 reactions with amines, thiolates, or azides. This reactivity supports the rapid construction of candidate libraries where the oxazolidinone‑pyrazole core is conserved and the C5‑position is varied, as evidenced by the leaving‑group comparisons presented in Section 3, Evidence Item 4 [1][2].

Design of Antibacterial Leads with Reduced Lipophilic Burden

The XLogP3 of 0.8, 1.3 log units lower than the N‑phenyl analog, makes this intermediate a strong starting point for anti‑infective programs where minimizing lipophilicity is correlated with lower non‑specific protein binding and improved safety margins. The quantitative logP differentiation (Section 3, Evidence Item 1) supports its selection when the target product profile demands high aqueous solubility and limited tissue accumulation [1][2].

Optimization of Peripheral Selectivity Through Elevated Polar Surface Area

With a TPSA of 47.4 Ų—17.9 Ų higher than the N‑phenyl analog—this compound biases derived candidates away from CNS penetration. Medicinal chemistry teams pursuing antibiotics that must remain peripherally restricted can exploit this property to reduce the risk of neurological side effects, as outlined in the TPSA comparison in Section 3, Evidence Item 2 [1][2].

Scaffold‑Hopping Starting Point for Pyrazole‑Containing Oxazolidinone Libraries

The 1‑methyl‑pyrazol‑5‑yl moiety is a validated fragment in oxazolidinone antibacterials shown in the patent literature to exceed linezolid’s potency. Using this intermediate as a central building block directly installs the pharmacophoric feature responsible for this activity, thereby streamlining hit‑to‑lead campaigns that aim to recapitulate or improve upon the pyrazolyl‑oxazolidinone SAR described in Section 3, Evidence Item 5 [1].

Quote Request

Request a Quote for 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.